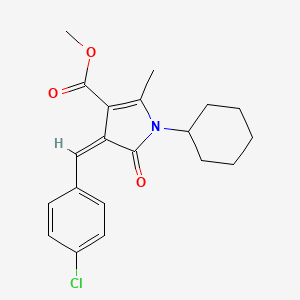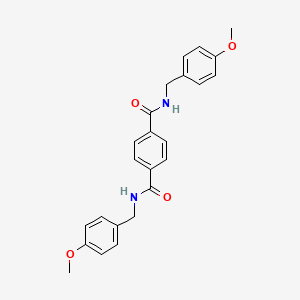![molecular formula C27H30N2O2 B11640635 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-ethoxybenzyl group and a diphenylethanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a secondary amine.
Substitution with 4-Ethoxybenzyl Group: The piperazine ring is then substituted with a 4-ethoxybenzyl group through nucleophilic substitution reactions.
Formation of Diphenylethanone Moiety:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antipsychotic effects.
Biological Research: It is used as a tool compound to study the interactions with various biological targets, including receptors and enzymes.
Industrial Applications: The compound is utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmitter signaling and leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also contains a piperazine ring and is used to treat major depressive disorder.
Naftopidil: A medication used to treat benign prostatic hyperplasia, which also features a piperazine moiety.
Urapidil: An antihypertensive agent that includes a piperazine ring in its structure.
Propriétés
Formule moléculaire |
C27H30N2O2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O2/c1-2-31-25-15-13-22(14-16-25)21-28-17-19-29(20-18-28)27(30)26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,26H,2,17-21H2,1H3 |
Clé InChI |
RAMRQGODRLZYDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640555.png)
![4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640557.png)
![1H-Inden-1-one, 2-acetyl-2,3-dihydro-7-nitro-3-[[4-(2-phenyldiazenyl)phenyl]imino]-](/img/structure/B11640566.png)
![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640576.png)


![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)
![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)
![Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate](/img/structure/B11640612.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640617.png)
![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
